molecular formula C13H16N4O B1393942 N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide CAS No. 1160261-64-2

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide

Cat. No. B1393942
CAS RN: 1160261-64-2
M. Wt: 244.29 g/mol
InChI Key: VNMOPYDCRCHUID-UHFFFAOYSA-N
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Description

“N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide” is a chemical compound with the molecular formula C13H16N4O. It is related to a class of compounds that have been reported to be potent inhibitors of D4 receptors .


Synthesis Analysis

The synthesis of compounds similar to “N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide” has been reported in the literature. For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Additionally, piperidone analogs, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide and its derivatives have been synthesized and characterized for various applications. For instance, antimicrobial nano-materials containing similar compounds were synthesized and evaluated against pathogenic bacteria and Candida species. These compounds showed significant antimicrobial activities, particularly against fungi (Mokhtari & Pourabdollah, 2013).
  • In another study, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibitory activities, showing promise in biochemical applications (Khalid et al., 2014).

Application in Material Science

  • N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have been synthesized and screened for antibacterial activity, highlighting their potential use in developing new antibacterial agents (Iqbal et al., 2017).

Biological and Pharmacological Research

  • Several studies have explored the biological activity of compounds structurally similar to N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide. For example, research on N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide highlighted its structure and potential interactions based on molecular geometry, suggesting its utility in drug design and molecular engineering (Ismailova et al., 2014).
  • Another study synthesized bioactive sulfonamides bearing the piperidine nucleus, which exhibited talent against cholinesterase, an enzyme relevant in neurodegenerative diseases (Khalid, 2012).

Mechanism of Action

While the specific mechanism of action for “N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide” is not detailed in the retrieved sources, related compounds have been reported to be potent inhibitors of D4 receptors .

properties

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10(18)16-12-4-7-17(8-5-12)13-11(9-14)3-2-6-15-13/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMOPYDCRCHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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